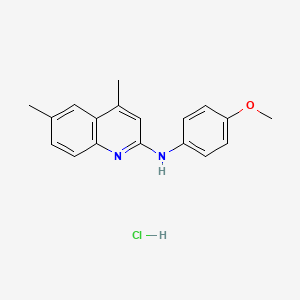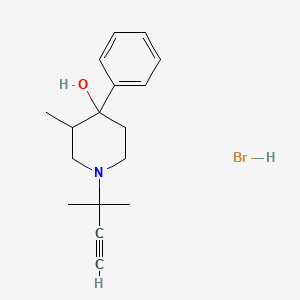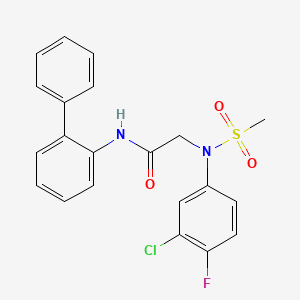
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of certain enzymes that are involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has been shown to protect against oxidative stress and neuroinflammation, which are associated with various neurodegenerative diseases.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in in vitro and in vivo studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various research applications.
未来方向
There are several future directions for the research on N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in various research applications.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. Its synthesis method has been optimized to yield high purity and high yields of the compound. N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, further studies are needed to fully understand its potential and optimize its use in various research applications.
合成方法
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride is synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with 2-acetyl-4,6-dimethylquinoline. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride.
科学研究应用
N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In biochemistry, N-(4-methoxyphenyl)-4,6-dimethyl-2-quinolinamine hydrochloride has been used to study the interaction of proteins with DNA. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4,6-dimethylquinolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-12-4-9-17-16(10-12)13(2)11-18(20-17)19-14-5-7-15(21-3)8-6-14;/h4-11H,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFABKRYYHOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5927430 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-cyclopentylpiperazine](/img/structure/B5157616.png)
![N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5157624.png)


![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
